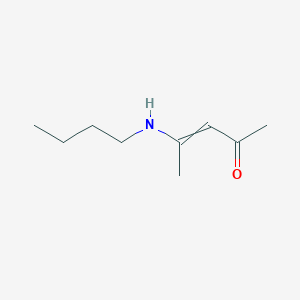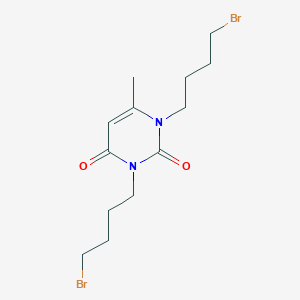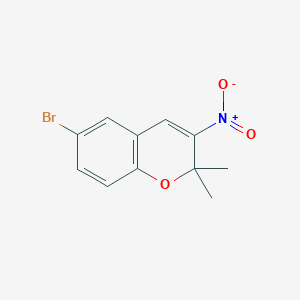
4-(Butylamino)pent-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butylamino)pent-3-EN-2-one is an organic compound with the molecular formula C9H17NO. It is a β-enaminone, a class of compounds known for their versatile reactivity and utility in organic synthesis. This compound is characterized by the presence of a butylamino group attached to a pentenone backbone, making it a valuable intermediate in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)pent-3-EN-2-one typically involves the condensation of 1,3-dicarbonyl compounds with primary amines. One efficient method utilizes a combination of gold (I) and silver (I) catalysts under solvent-free conditions. The reaction proceeds at room temperature with low catalyst loading, yielding the desired β-enaminone in good to excellent yields .
Another method involves the use of Amberlyst-15, a heterogeneous solid acid catalyst. This method is advantageous due to its mild reaction conditions and the recyclability of the catalyst. The reaction is performed at ambient temperature, and the catalyst can be recovered and reused for further reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable and cost-effective catalysts like Amberlyst-15 or nano-SiO2 is preferred to ensure high yields and minimal waste. Solvent-free conditions are often employed to reduce environmental impact and simplify the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butylamino)pent-3-EN-2-one undergoes various chemical reactions, including:
Condensation Reactions: It can react with other amines or carbonyl compounds to form more complex enaminones or enaminoesters.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Substitution Reactions: The butylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Catalysts: Gold (I) and silver (I) salts, Amberlyst-15, nano-SiO2 .
Solvent-Free Conditions: Many reactions are performed without solvents to enhance efficiency and reduce waste.
Major Products
The major products formed from these reactions include various β-enaminones, β-enaminoesters, and other functionalized derivatives that can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
4-(Butylamino)pent-3-EN-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Butylamino)pent-3-EN-2-one involves its reactivity as a β-enaminone. The compound can undergo nucleophilic addition and substitution reactions due to the presence of the enaminone moiety. This reactivity allows it to interact with various molecular targets and pathways, leading to the formation of biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Phenylamino)pent-3-EN-2-one
- 4-(Methylamino)pent-3-EN-2-one
- 4-(Ethylamino)pent-3-EN-2-one
Uniqueness
4-(Butylamino)pent-3-EN-2-one is unique due to its specific butylamino group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of specific biologically active compounds and fine chemicals .
Propriétés
Numéro CAS |
57717-00-7 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-(butylamino)pent-3-en-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-6-10-8(2)7-9(3)11/h7,10H,4-6H2,1-3H3 |
Clé InChI |
RTMIIQLXVWJCJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)

![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)




![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)




![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)

